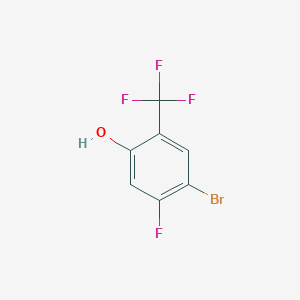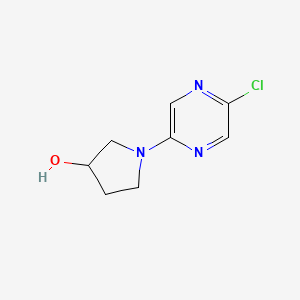
5-Bromo-4-fluoro-2-hydroxybenzotrifluoride
Overview
Description
5-Bromo-4-fluoro-2-hydroxybenzotrifluoride is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and hydroxyl groups on a benzene ring with a trifluoromethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride typically involves halogenation reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first nitrated to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to halogenation to introduce bromine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure high purity and yield. Advanced techniques such as catalytic halogenation and controlled reaction conditions are employed to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove halogen atoms, resulting in simpler aromatic compounds.
Substitution: The halogen atoms can be substituted with other functional groups, such as alkyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be converted to 5-bromo-4-fluoro-2-hydroxybenzoic acid.
Reduction: The reduction products include 5-bromo-4-fluorobenzene.
Substitution: Substituted derivatives such as 5-bromo-4-fluoro-2-methoxybenzotrifluoride can be formed.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals, including agrochemicals and advanced materials. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2-fluorobenzotrifluoride
2-Bromo-5-fluorobenzotrifluoride
2-Bromo-4-fluorobenzotrifluoride
Uniqueness: 5-Bromo-4-fluoro-2-hydroxybenzotrifluoride stands out due to its specific arrangement of halogen and hydroxyl groups, which influences its reactivity and applications
Properties
IUPAC Name |
4-bromo-5-fluoro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOVPZNRSWSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)




![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)
![1-(5-Chloro-2-fluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)






